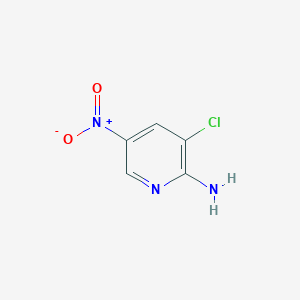

2-Amino-3-Chloro-5-Nitropyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Modern Chemical Research

Pyridine derivatives, which are organic compounds based on a six-membered ring containing a nitrogen atom, are a cornerstone of modern chemical research. Their unique structural and electronic properties make them versatile scaffolds in a multitude of applications. nih.gov These compounds are not only common solvents in organic laboratories but also have diverse applications in functional nanomaterials, as ligands for organometallic compounds, and in asymmetric catalysis. nih.gov The presence of the nitrogen atom in the pyridine ring imparts distinct characteristics such as basicity and the ability to form hydrogen bonds, which are crucial for their various roles. nih.gov

Nitrogen-containing heterocycles are ubiquitous in nature and play a critical role in numerous biological processes. numberanalytics.com They are fundamental components of many biologically significant molecules, including vitamins, nucleic acids, and antibiotics. nih.govrsc.org The biological activity of these compounds stems from their ability to interact with enzymes and receptors in biological systems, often through hydrogen bonding and other weak intermolecular forces. nih.govrsc.org

In the realm of catalysis, nitrogen heterocycles are indispensable. They can function as ligands in catalytic reactions, enhancing the activity and selectivity of metal catalysts. numberanalytics.com For instance, N-heterocyclic carbene (NHC) ligands, which feature a heterocyclic moiety like pyrazole (B372694) or imidazole, are extensively used in transition metal complexes for various organic transformations. msesupplies.com

The pyridine scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.org The versatility of the pyridine ring allows for the synthesis of large libraries of compounds with a wide range of functional groups, making it a significant unit in many drugs and pharmaceuticals. nih.govnih.gov A significant percentage of FDA-approved drugs contain a nitrogen-based heterocycle, underscoring their importance in drug discovery. rsc.orgmdpi.com

In material science, nitrogen heterocycles are used as building blocks for functional materials such as conducting polymers and dyes. numberanalytics.com Their electronic properties and ability to form stable structures make them suitable for applications in optoelectronics and other advanced materials. researchgate.net

Overview of Substituted Aminonitropyridines as Key Building Blocks

Substituted aminonitropyridines are a class of pyridine derivatives that feature both an amino group and a nitro group attached to the pyridine ring. These functional groups impart unique reactivity to the molecule, making them valuable building blocks in organic synthesis. The electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group create a push-pull system that influences the electronic properties and reactivity of the pyridine ring.

The study of aminopyridine derivatives dates back to the mid-20th century, with 2-aminopyridine (B139424) being one of the first to be extensively studied. rsc.org Historically, the synthesis of aminopyridines has been a focus of synthetic chemists due to their utility as precursors for a wide range of heterocyclic compounds. nih.gov The Chichibabin reaction, discovered in 1914, was a pioneering method for the synthesis of 2-aminopyridines. Over the years, numerous methods have been developed for the synthesis of functionalized aminopyridines, reflecting their continued importance in synthetic chemistry. e3s-conferences.org

Contemporary research on 2-Amino-3-Chloro-5-Nitropyridine focuses on its utility as a versatile intermediate in the synthesis of more complex molecules. The presence of three different substituents on the pyridine ring—amino, chloro, and nitro groups—provides multiple reaction sites for further functionalization. This allows for the construction of a diverse array of heterocyclic systems. For example, the amino group can be acylated or diazotized, the chloro group can be displaced by various nucleophiles, and the nitro group can be reduced to an amino group, which can then be further modified. This trifunctional nature makes this compound a valuable starting material for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Recent studies have explored the use of this compound in the synthesis of novel heterocyclic compounds with potential biological activities. The strategic manipulation of its functional groups allows for the creation of molecular diversity, a key aspect of modern drug discovery.

Structural Isomerism and Positional Effects in Nitropyridine Chemistry

Structural isomerism, where compounds have the same molecular formula but different structural formulas, is a key concept in organic chemistry. libretexts.orgchemguide.co.uk In nitropyridine chemistry, the position of the nitro group and other substituents on the pyridine ring has a profound effect on the molecule's physical and chemical properties. docbrown.info This is known as positional isomerism. docbrown.info

The electronic effects of the substituents are highly dependent on their position relative to the nitrogen atom in the pyridine ring and to each other. For instance, a nitro group at the 3-position will have a different electronic influence on the ring compared to a nitro group at the 2- or 4-position. These positional differences affect the molecule's reactivity, acidity/basicity, and spectroscopic properties.

In the case of this compound, the specific arrangement of the amino, chloro, and nitro groups on the pyridine ring dictates its chemical behavior. The interplay of the electron-donating amino group and the electron-withdrawing nitro and chloro groups creates a unique electronic environment that governs its reactivity in synthetic transformations. Understanding these positional effects is crucial for designing synthetic routes that utilize nitropyridine building blocks effectively.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPFLVIBWRFJDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597171 | |

| Record name | 3-Chloro-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-35-1 | |

| Record name | 3-Chloro-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Amino 3 Chloro 5 Nitropyridine and Its Precursors

Direct Nitration Methodologies for 2-Amino-5-Chloropyridine (B124133)

The direct nitration of 2-amino-5-chloropyridine is a critical step in obtaining the desired 2-Amino-3-chloro-5-nitropyridine. This process typically utilizes a mixed acid system of sulfuric and nitric acids, where careful control over various parameters is essential for a successful reaction. The nitration of 2-aminopyridine (B139424) derivatives can lead to a mixture of isomers, making the study of regioselectivity and the development of strategies to control it paramount. njit.eduorgsyn.org

The use of a combination of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is the most common method for the nitration of aromatic compounds, including pyridine (B92270) derivatives. njit.edu The optimization of this system is crucial for achieving high yields and purity of the target compound, this compound. njit.edu The reaction proceeds through the formation of the highly electrophilic nitronium ion (NO₂⁺), which is generated in the mixed acid medium.

The concentration of sulfuric acid plays a vital role in the nitration process. Sulfuric acid acts as a dehydrating agent, absorbing the water molecule produced during the formation of the nitronium ion and the nitration reaction itself. njit.edu This prevents the dilution of the nitric acid and maintains a high concentration of the active nitrating species. The effectiveness of the sulfuric acid is sometimes described by its "Dehydrating Value of Sulfuric Acid" (D.V.S.). Studies on the nitration of 2-amino-5-chloropyridine have shown that optimizing this value is key to improving yields. njit.edu

The stoichiometry of the nitrating agent, nitric acid, is another critical parameter. The "Nitric Ratio" (N.R.), which is the molar ratio of nitric acid to the substrate, must be carefully controlled. An insufficient amount of nitric acid will result in incomplete conversion, while an excess can lead to the formation of undesired by-products and increase safety risks. Research has indicated that for the nitration of 2-amino-5-chloropyridine, an optimum Nitric Ratio of 1.04 and an optimum D.V.S. of 2.25 can lead to significantly improved yields of the intermediate 2-nitramino-5-chloropyridine, which then rearranges to the final product. njit.edu

Table 1: Effect of Nitric Ratio and D.V.S. on the Yield of 2-Nitramino-5-chloropyridine

| Nitric Ratio (N.R.) | D.V.S. | Yield (Mole %) |

| 1.04 | 2.25 | 87.5 |

| 1.10 | 2.25 | 85.0 |

| 1.20 | 2.25 | 82.5 |

| 1.04 | 2.00 | 80.0 |

| 1.04 | 2.50 | 84.0 |

Data compiled from studies on the mixed acid nitration of 2-amino-5-chloropyridine. njit.edu

Nitration reactions are highly exothermic, and therefore, stringent temperature control is essential. njit.edu The temperature has a significant impact on the purity of the product. njit.edu Higher temperatures can increase the rate of nitration but also promote the formation of by-products through oxidation, as nitric acid is a strong oxidizing agent. njit.edu To minimize these side reactions, the nitration of 2-amino-5-chloropyridine is typically carried out at low temperatures, often between 0°C and 5°C. njit.edu

The kinetics of nitration in a sulfuric acid medium are generally considered to be second-order, with the rate being proportional to the concentrations of both the aromatic substrate and the nitric acid. njit.edu However, the reaction mechanism can be complex. The rate of reaction increases with the concentration of sulfuric acid up to a certain point (around 90% H₂SO₄), after which it begins to decrease. njit.edu This is attributed to the complex equilibria involved in the formation of the nitronium ion.

The directing effects of the substituents on the pyridine ring are crucial in determining the position of the incoming nitro group. In the case of 2-amino-5-chloropyridine, the amino group (-NH₂) is an activating group that directs electrophilic substitution to the ortho and para positions (3 and 5 positions). The chlorine atom (-Cl) is a deactivating group but also directs ortho and para. The nitration of 2-aminopyridine itself typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323), with the 5-nitro isomer being the major product. sapub.orgsemanticscholar.org

The nitration of 2-aminopyridines in a mixed acid medium is not a straightforward electrophilic aromatic substitution. The reaction often proceeds through the initial formation of a 2-nitraminopyridine intermediate. njit.edusapub.org This intermediate is formed by the attack of the nitronium ion on the exocyclic amino group at low temperatures. sapub.org

Upon heating in concentrated sulfuric acid, this nitramine undergoes a rearrangement to yield the ring-nitrated products. sapub.org While a researchgate.netntnu.no sigmatropic shift of the nitro group has been suggested, a more plausible mechanism in the strongly acidic medium involves an intermolecular process. This proposed pathway includes the protonation of the nitramino group, followed by dissociation to regenerate the 2-aminopyridine derivative and a nitronium ion. The nitronium ion then attacks the pyridine ring in a standard electrophilic aromatic substitution. sapub.org

Protonation of the pyridine ring nitrogen atom deactivates the ring towards electrophilic attack. However, the activating effect of the amino group still directs the substitution to the available positions.

The primary strategy to ensure the formation of this compound and minimize other isomers is the careful selection of the starting material. By beginning with 2-amino-5-chloropyridine, the 5-position is blocked by the chlorine atom. This effectively prevents the formation of the 2-amino-5-nitropyridine isomer, which is the major product when nitrating 2-aminopyridine. njit.eduorgsyn.org This pre-emptive halogenation is a key strategic step in directing the nitration to the desired 3-position.

Another potential undesired product is the stable intermediate, 2-nitramino-5-chloropyridine. To minimize its presence in the final product, it is crucial to ensure that the rearrangement reaction goes to completion. This is achieved by carefully controlling the temperature and duration of the heating step after the initial low-temperature nitration. njit.edusapub.org For instance, after the initial nitration at 0-5°C, the reaction mixture is typically stirred at a higher temperature (e.g., 50°C) for a specific period to facilitate the complete conversion of the nitramine to the desired ring-nitrated product. sapub.org

Regioselectivity and Isomer Formation in Nitration Reactions

Sequential Halogenation-Nitration Approaches

A common and effective strategy for synthesizing polysubstituted pyridines involves a stepwise introduction of halogen and nitro groups. This approach allows for controlled functionalization of the pyridine core.

The direct chlorination of 2-aminopyridine is a critical first step in many synthetic routes. However, this reaction can be complicated by the formation of di- and polychlorinated byproducts, such as 2-amino-3,5-dichloropyridine (B145740). google.com To achieve selective monochlorination at the 5-position, the reaction is often carried out in a strongly acidic medium. google.com It is believed that in a highly acidic environment, the 2-aminopyridine exists as a protonated species, which deactivates the ring towards electrophilic substitution and promotes monochlorination. google.com The use of a strong acid medium with a Hammett acidity function (H₀) of less than -3.5 has been shown to significantly minimize the formation of the 2-amino-3,5-dichloropyridine byproduct. google.com

Another approach to control the chlorination involves the use of specific chlorinating agents. For instance, using hydrochloric acid and hydrogen peroxide as the chlorinating system can produce 3-amino-2-chloropyridine (B31603) from 3-aminopyridine. google.com More recent methods have explored the use of Selectfluor in combination with lithium chloride (LiCl) for the regioselective chlorination of 2-aminopyridines under mild conditions, offering good to high yields. rsc.org

| Reactant | Chlorinating Agent | Reaction Conditions | Major Product | Byproduct(s) | Reference |

| 2-Aminopyridine | Chlorine gas | Strongly acidic medium (H₀ < -3.5) | 2-Amino-5-chloropyridine | 2-Amino-3,5-dichloropyridine | google.com |

| 2-Aminopyridine | LiCl/Selectfluor | DMF, mild conditions | Chlorinated pyridines | rsc.org | |

| 3-Aminopyridine | HCl/H₂O₂ | 3-Amino-2-chloropyridine | 3-Amino-2,6-dichloropyridine | google.com |

This table summarizes various methods for the chlorination of aminopyridines, highlighting the conditions used to control selectivity.

Once the halogenated aminopyridine precursor, such as 2-amino-5-chloropyridine, is obtained, the next step is nitration. The presence of the activating amino group and the deactivating but ortho-, para-directing chloro group influences the position of the incoming nitro group. The nitration of 2-amino-5-chloropyridine with a mixture of concentrated nitric and sulfuric acids typically yields 2-amino-5-chloro-3-nitropyridine. orgsyn.orgnjit.edu The halogen at the 5-position effectively blocks that site from further substitution, directing the nitration to the 3-position. njit.edu

The nitration of 2-aminopyridine itself can lead to a mixture of isomers, primarily 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, with the former being the major product. orgsyn.orgsapub.org The separation of these isomers can be challenging. orgsyn.org Therefore, the sequential halogenation-nitration approach offers a more controlled and regioselective route to this compound.

| Starting Material | Nitrating Agent | Product | Reference |

| 2-Amino-5-chloropyridine | Conc. HNO₃/Conc. H₂SO₄ | 2-Amino-5-chloro-3-nitropyridine | orgsyn.orgnjit.edu |

| 2-Aminopyridine | Conc. HNO₃/Conc. H₂SO₄ | 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine | orgsyn.orgsapub.org |

This table outlines the nitration of halogenated and non-halogenated aminopyridines.

Catalytic Reduction and Nucleophilic Substitution Routes

Alternative synthetic strategies involve the reduction of nitro groups or the substitution of halogen atoms, providing flexibility in accessing the target compound and its derivatives.

Catalytic hydrogenation is a powerful tool for the reduction of nitro groups to amines. unimi.it In the context of synthesizing precursors for this compound, the reduction of a dinitro or halogenated nitro-pyridine can be a key step. For example, 2-chloro-3-nitropyridine (B167233) can be reduced to 2-chloro-3-aminopyridine using various reducing agents. guidechem.comgoogle.com

A significant challenge in the catalytic reduction of halogenated nitroaromatics is the potential for dehalogenation. commonorganicchemistry.com However, specialized catalysts have been developed to achieve high chemoselectivity. For instance, sulfided platinum catalysts have been shown to selectively reduce nitro groups in the presence of heteroaryl halides, as the sulfur poisons the more active sites on the platinum surface responsible for dehalogenation. unimi.it Other methods for nitro group reduction that can be selective in the presence of other reducible functional groups include the use of iron or zinc in acidic media, or tin(II) chloride. commonorganicchemistry.commasterorganicchemistry.com

| Substrate | Reducing Agent/Catalyst | Product | Key Feature | Reference |

| Halogenated Nitroarenes | Sulfided Platinum | Halogenated Anilines | Prevents dehalogenation | unimi.it |

| Nitroaromatics | Iron/Acid | Aromatic Amines | Mild and selective | commonorganicchemistry.commasterorganicchemistry.com |

| Nitroaromatics | Zinc/Acid | Aromatic Amines | Mild and selective | commonorganicchemistry.commasterorganicchemistry.com |

| Nitroaromatics | Tin(II) Chloride | Aromatic Amines | Mild and selective | guidechem.comcommonorganicchemistry.com |

This table presents various methods for the catalytic reduction of nitro groups, emphasizing chemoselectivity.

The chlorine atom in chloro-nitropyridine derivatives is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack.

2-Chloro-3-nitropyridine and 2-chloro-5-nitropyridine (B43025) readily react with nucleophiles like amines and thiols. rsc.org For instance, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with ammonia (B1221849) in isopropanol (B130326) leads to the formation of 2-amino-6-chloro-3-nitropyridine (B151482). prepchem.com Similarly, reactions with arenethiolates result in the substitution of the chlorine atom to form the corresponding arylthio-nitropyridines. rsc.org The reactivity of these substrates in SNAr reactions makes them versatile intermediates for the synthesis of a wide range of substituted pyridines. rsc.orgchemrxiv.orgcas.cnnih.gov

| Electrophile | Nucleophile | Solvent | Product | Reference |

| 2,6-Dichloro-3-nitropyridine | Ammonia | Isopropanol | 2-Amino-6-chloro-3-nitropyridine | prepchem.com |

| 2-Chloro-3-nitropyridine | Arenethiolates | 2-Arylthio-3-nitropyridines | rsc.org | |

| 2-Chloro-5-nitropyridine | Arenethiolates | 2-Arylthio-5-nitropyridines | rsc.org |

This table illustrates nucleophilic substitution reactions on chloronitropyridines with amines and thiols.

Nucleophilic Substitution of Halogen Atoms

Solvent and Catalyst Effects on Substitution Efficiency

The conversion of precursors to this compound, particularly the chlorination step, is a nucleophilic aromatic substitution (SNAr) reaction. The efficiency of this substitution is profoundly influenced by the choice of solvent and the presence of catalysts.

The mechanism of SNAr reactions typically involves a two-step addition-elimination process, where the rate is often determined by the initial nucleophilic attack. nih.gov However, factors such as the solvent can alter the rate-determining step. nih.gov Solvents affect the stability of the reactants, transition states, and the intermediate Meisenheimer complex. researchgate.net

Solvent Effects: The choice of solvent is critical in SNAr reactions. Protic solvents can solvate the nucleophile and the leaving group, but may also form hydrogen bonds that can either stabilize or destabilize key intermediates. Aprotic solvents, particularly polar aprotic ones like DMSO and DMF, are often favored as they can dissolve the reactants while not interfering with the nucleophile as strongly as protic solvents. pipzine-chem.comrsc.org

Protic Solvents (e.g., alcohols): These solvents can retard SNAr reactions by solvating the nucleophile, but in some cases, they can act as a Lewis base towards a counterion, promoting the reaction. researchgate.net In reactions involving amine nucleophiles, protic solvents can facilitate the deprotonation of the addition intermediate, which can become the rate-controlling step. nih.gov

Aprotic Solvents (e.g., DMF, DMSO, Dichloroethane): Polar aprotic solvents are generally effective for SNAr reactions as they solvate the cation while leaving the nucleophile relatively free to react. rsc.org The synthesis of the precursor 2-amino-5-nitropyridine has been performed in dichloroethane. chemicalbook.com In some syntheses of related pyridine derivatives, conducting the reaction under solvent-free conditions has been shown to provide the highest yields, as solvents can dilute the reactants and decrease the interaction with the catalyst. mdpi.com

The following table summarizes the general effects of different solvent classes on the efficiency of nucleophilic aromatic substitution.

| Solvent Type | General Effect on SNAr Efficiency | Mechanistic Rationale |

|---|---|---|

| Polar Aprotic (e.g., DMSO, DMF) | Generally enhances reaction rates. | Effectively solvates the counter-ion of the nucleophile, increasing its nucleophilicity. Stabilizes the charged Meisenheimer complex. pipzine-chem.com |

| Polar Protic (e.g., Methanol, Water) | Variable; can decrease rates by solvating the nucleophile but may assist in proton transfer steps. | Forms hydrogen bonds with the nucleophile, reducing its reactivity. Can facilitate the breakdown of intermediates. nih.govresearchgate.net |

| Nonpolar Aprotic (e.g., Toluene, Hexane) | Generally poor, leading to low reaction rates. | Poor solubility for many ionic reactants and polar intermediates. |

| Solvent-Free | Can provide the highest yields in specific catalytic systems. | Maximizes the concentration of reactants and their interaction with the catalyst surface, avoiding dilution effects. mdpi.com |

Catalyst Effects: While the direct chlorination of 2-amino-5-nitropyridine often uses stoichiometric chlorinating agents like phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅), catalysis can play a significant role in related transformations. dissertationtopic.netgoogle.com

Lewis Acids: Lewis acids can activate the pyridine ring towards nucleophilic attack by coordinating to the ring nitrogen, exaggerating its electron-withdrawing nature. bath.ac.uk

Phase-Transfer Catalysts: In reactions involving immiscible phases, these catalysts can shuttle the nucleophile into the organic phase, accelerating the reaction.

Heterogeneous Catalysts: The use of solid catalysts, such as the nanostructured diphosphate (B83284) Na₂CaP₂O₇ in the synthesis of related cyanopyridines, offers advantages like ease of separation, reusability, and the potential for solvent-free conditions. mdpi.com Such catalysts can function by activating a group, making it more susceptible to nucleophilic attack. mdpi.com For chlorination steps, catalytic systems involving activated carbon have been studied for the destruction of chloramines, indicating the potential for carbon-based materials in activating chlorine species. nih.gov

One-Pot Synthetic Methods and Their Mechanistic Implications

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, represent a highly efficient and sustainable approach in organic chemistry. For complex molecules like this compound, a true one-pot synthesis from basic precursors is challenging due to the incompatible conditions required for nitration and chlorination. However, multi-component reactions (MCRs) for synthesizing related heterocyclic systems provide insight into the mechanistic principles that could inform the development of more streamlined processes. mdpi.commdpi.comresearchgate.net

The synthesis of substituted 2-aminopyridines has been achieved via one-pot, three-component reactions. mdpi.comresearchgate.net A plausible mechanism for such a reaction, for instance in the synthesis of 2-amino-3-cyanopyridines, often involves the following sequence: mdpi.com

Initial Condensation: An aldehyde reacts with a nucleophile like malononitrile, often catalyzed, to form an activated intermediate (e.g., an arylidenemalononitrile).

Michael Addition: A second nucleophile (e.g., an enamine derived from a ketone and an ammonia source) adds to the activated intermediate. mdpi.com

Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes intramolecular cyclization, followed by tautomerization or oxidation to yield the final aromatic pyridine ring. mdpi.com

The following table outlines a generalized mechanistic pathway for a one-pot synthesis of a substituted aminopyridine derivative, inspired by reported literature. mdpi.com

| Step | Transformation | Mechanistic Implication |

|---|---|---|

| 1 | Knoevenagel Condensation | An aldehyde and an active methylene (B1212753) compound (e.g., malononitrile) condense to form a C=C bond, creating an electrophilic Michael acceptor. A catalyst often activates the aldehyde's carbonyl group. mdpi.com |

| 2 | Formation of Nucleophile | A ketone reacts with an ammonia source (e.g., ammonium (B1175870) acetate) to form an enamine intermediate. |

| 3 | Michael Addition | The enamine acts as a nucleophile, attacking the Michael acceptor from Step 1. This step forms a key C-C bond and links the components. mdpi.com |

| 4 | Intramolecular Cyclization | A nucleophilic group within the adduct (e.g., an amino group) attacks a nitrile or carbonyl group to form the six-membered ring. mdpi.com |

| 5 | Aromatization | The dihydropyridine (B1217469) intermediate eliminates a small molecule or undergoes oxidation/tautomerization to form the stable aromatic pyridine ring. mdpi.com |

Developing a one-pot method for this compound would require a novel combination of reagents that could sequentially introduce the nitro group and the chlorine atom at the correct positions without interfering with the amino group, a significant synthetic challenge.

Emerging Flow Chemistry Techniques for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is an emerging technology that offers significant advantages over traditional batch processing for the scalable synthesis of fine chemicals and pharmaceuticals. goflow.at These advantages include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, precise process control, and straightforward scalability.

The synthesis of this compound involves highly exothermic and potentially hazardous steps, such as nitration with mixed acids and chlorination with phosphorus oxychloride, making it an ideal candidate for translation to a flow process. chemicalbook.comdissertationtopic.netgoogle.com

Nitration Step: The nitration of 2-aminopyridine using concentrated nitric and sulfuric acids is highly exothermic. In a flow reactor, the superior heat exchange of micro- or meso-scale channels allows for precise temperature control, preventing runaway reactions and minimizing the formation of byproducts like 2-amino-3-nitropyridine. google.comsemanticscholar.org

Chlorination Step: The use of hazardous reagents like POCl₃ can be managed more safely in a closed-loop flow system. Pumping the substrate and reagent through a heated reactor coil allows for rapid optimization of residence time and temperature, potentially increasing yield and purity while minimizing operator exposure.

The table below compares the traditional batch synthesis with a potential flow chemistry approach for producing this compound.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents (mixed acid, POCl₃) and potential for thermal runaway. google.com | Inherently safer due to small reactor volumes, superior heat transfer, and containment of hazardous materials. |

| Scalability | Scaling up is complex ("scale-up issues"), often requiring complete re-optimization of reaction conditions. | Scalable by "numbering-up" (running multiple reactors in parallel) or by operating for longer durations. goflow.at |

| Process Control | Difficult to control temperature and mixing homogeneity, leading to potential side reactions. | Precise control over temperature, pressure, residence time, and stoichiometry, leading to higher consistency and purity. goflow.at |

| Efficiency | Can suffer from lower yields due to side product formation and lengthy workup procedures. google.com | Often provides higher yields and purity through rapid optimization and reduced byproduct formation. Telescoped multi-step synthesis is possible. |

Research in flow chemistry has demonstrated its utility for a wide range of transformations, including hydrogenations, oxidations, and amidations, underscoring its versatility for manufacturing pharmaceutically relevant molecules. goflow.at Applying this technology to the synthesis of this compound could lead to a more sustainable, safer, and cost-effective manufacturing process.

Reaction Mechanisms and Reactivity Profiles of 2 Amino 3 Chloro 5 Nitropyridine

Mechanistic Investigations of Nitro Group Transformations

The nitro group is a versatile functional group that can be transformed into various other functionalities, most notably an amino group through reduction. pipzine-chem.com This conversion is a fundamental process in the synthesis of highly functionalized pyridine (B92270) derivatives.

The reduction of the nitro group on the 2-amino-3-chloro-5-nitropyridine ring is a critical reaction for the synthesis of corresponding diamino compounds, such as 2,5-diamino-3-chloropyridine. This transformation involves the addition of six hydrogen atoms and the elimination of two molecules of water. Various reducing agents can accomplish this, with catalytic hydrogenation and metal-acid systems being the most common.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups due to its clean nature and often high yields. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For substrates like nitropyridines, typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

The mechanism proceeds via the adsorption of both the nitro compound and molecular hydrogen onto the surface of the metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group. The transformation is believed to proceed through several intermediates, such as nitroso and hydroxylamino species, before the final amino group is formed. The specific reaction conditions, including solvent, temperature, pressure, and choice of catalyst, are crucial for achieving high selectivity and yield, preventing side reactions like hydrodehalogenation (removal of the chlorine atom). For related amino-nitro-halopyridines, catalytic reduction has been shown to be an effective method. orgsyn.org

A classic and robust method for the reduction of aromatic nitro groups is the use of a metal in the presence of an acid, such as iron filings and hydrochloric acid. orgsyn.org This method is particularly useful for its cost-effectiveness and efficiency.

The reaction mechanism involves the oxidation of the metal (e.g., Fe to Fe²⁺) and the transfer of electrons to the nitro group. The acidic medium provides the protons necessary for the formation of water molecules from the oxygen atoms of the nitro group. For the structurally analogous compound, 2-amino-5-bromo-3-nitropyridine, reduction to the corresponding diamine is successfully achieved using reduced iron powder in a mixture of ethanol (B145695), water, and a catalytic amount of concentrated hydrochloric acid. orgsyn.org The reaction proceeds by heating the mixture on a steam bath. orgsyn.org This well-documented procedure suggests a similar pathway for this compound, leading to the formation of 3-chloro-2,5-pyridinediamine.

Reduction of the Nitro Group to an Amino Group

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Center

The chlorine atom at the C3 position of this compound is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring itself is electron-deficient compared to benzene, which facilitates nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the C5 position (para to the chlorine), which helps to stabilize the negatively charged intermediate. pipzine-chem.comnih.gov

The general SNAr mechanism is a two-step process. nih.govresearchgate.net First, the nucleophile attacks the carbon atom bearing the leaving group (chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. In the second, typically fast, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com

This compound is expected to react with a range of nucleophiles. The rate and success of the substitution depend on the nucleophilicity of the attacking species and the reaction conditions.

Amines : Amines are common nucleophiles in SNAr reactions with chloropyridines. youtube.com The reaction of 2-chloro-5-nitropyridine (B43025) with anilines has been studied, demonstrating the feasibility of forming C-N bonds. researchgate.net For this compound, reaction with primary or secondary amines would lead to the corresponding 2-amino-3-(alkyl/arylamino)-5-nitropyridine derivatives. These reactions are often carried out by heating the reactants, sometimes in the presence of a base to neutralize the HCl formed. youtube.com

Thiols : Thiolates (RS⁻), formed from thiols in the presence of a base, are excellent nucleophiles for SNAr reactions. Studies on related heteroaromatic systems, such as 2-sulfonylpyrimidines, show that they react rapidly with cysteine (a thiol-containing amino acid) at neutral pH, with the reaction rate being dramatically increased by an electron-withdrawing nitro group at the 5-position. nih.govacs.org This indicates that this compound would readily react with thiols to form 2-amino-3-(alkyl/arylthio)-5-nitropyridines.

Oxygen-based Nucleophiles : Alkoxides (RO⁻) and phenoxides (ArO⁻) can also serve as nucleophiles. The reaction of 2-chloro-5-nitropyridine with aryloxide ions has been reported to yield nitropyridyl aryl ethers. nih.gov However, care must be taken as strong bases like hydroxide (B78521) can lead to ring-opening or other side reactions with highly activated nitropyridines. nih.govrsc.org

Table 1: Expected Reactivity of this compound with Various Nucleophiles

| Nucleophile Type | Example Nucleophile | Expected Product Structure | Relative Reactivity Notes |

|---|---|---|---|

| Amines | R-NH₂ (e.g., Aniline) | 2-Amino-3-(R-amino)-5-nitropyridine | Good reactivity, often requires heat. youtube.comresearchgate.net |

| Thiols | R-SH (e.g., Cysteine) | 2-Amino-3-(R-thio)-5-nitropyridine | High reactivity, especially with the corresponding thiolate (RS⁻). nih.govacs.org |

| Oxygen-based | Ar-OH (e.g., Phenol) | 2-Amino-3-(Aryloxy)-5-nitropyridine | Moderate reactivity with phenoxides/alkoxides; risk of side reactions with hydroxide. nih.gov |

The reactivity of the pyridine ring towards nucleophilic aromatic substitution is heavily influenced by the electronic properties of its substituents. The positions of these groups relative to the leaving group are critical.

Nitro Group (C5-position) : The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. Its position at C5 is para to the C3-chloro substituent. This is an ideal placement for activating the ring toward SNAr. During the formation of the Meisenheimer intermediate, the negative charge can be delocalized directly onto the nitro group, providing significant stabilization and thereby lowering the activation energy of the reaction. nih.govchemrxiv.org Studies on other systems confirm that a 5-nitro group can increase reaction rates by several orders of magnitude compared to an unsubstituted ring. nih.govacs.org

Electrophilic Reactions and Oxidation Pathways

The pyridine ring, being electron-deficient, is generally less reactive towards electrophiles compared to benzene. However, the activating effect of the amino group at the C2 position in this compound makes the ring more susceptible to electrophilic attack than the parent pyridine. Conversely, the electron-withdrawing nature of the nitro group and the chlorine atom deactivates the ring. The interplay of these activating and deactivating groups directs the regioselectivity of electrophilic substitution reactions.

Nitration of 2-aminopyridine (B139424), a related compound, typically yields a mixture of 2-amino-3-nitro- and 2-amino-5-nitropyridine (B18323). sapub.org The initial step is often the formation of 2-nitraminopyridine, which then undergoes an acid-catalyzed rearrangement to the ring-nitrated products. sapub.org This rearrangement is an intermolecular process involving protonation, dissociation, and subsequent ring nitration. sapub.org The isomer ratio is influenced by factors such as steric and electric hindrance. sapub.org In the case of this compound, the existing substituents would further influence the position of any additional electrophilic attack, likely directing it to the less sterically hindered and electronically favored positions.

Oxidation of the pyridine ring is another potential reaction pathway, although the electron-deficient nature of the ring, further compounded by the nitro and chloro substituents, makes it relatively resistant to oxidation. Strong oxidizing agents would likely be required, and such reactions could lead to the formation of N-oxides or ring-cleavage products under harsh conditions.

Ring-Opening and Ring-Closure Reactions of Pyridine Intermediates

The reaction of certain chloronitropyridines with nucleophiles can proceed through a ring-opening and ring-closure mechanism, known as the SN(ANRORC) mechanism. This pathway involves the A ddition of a N ucleophile, followed by R ing O pening and subsequent R ing C losure.

Studies on the reaction of 2-chloro-5-nitropyridine with hydroxide ions have shown that it can undergo ring opening. cdnsciencepub.comnih.govresearchgate.net The reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide has also been investigated, revealing the formation of a ring-opened intermediate. researchgate.netacs.org This intermediate, a pseudo-cis form, is initially formed as predicted by the SN(ANRORC) mechanism. researchgate.netacs.org However, this intermediate is unstable and isomerizes to a more stable pseudo-trans form, which does not readily undergo the subsequent ring-closing reaction. researchgate.netacs.org This explains why 2-chloro-3-nitropyridine, unlike its 5-nitro isomer, does not easily lead to the corresponding hydroxylated product under these conditions. cdnsciencepub.comresearchgate.netacs.org

The conversion of 2-chloro-5-nitropyridine to 2-amino-5-nitropyridine with potassium amide in liquid ammonia (B1221849) also proceeds partially through an SN(ANRORC) mechanism. researchgate.net This involves the addition of the amide ion to the C-6 position, followed by ring opening and subsequent ring closure. researchgate.net

The kinetics of the ring-closure step in the SN(ANRORC) mechanism have been studied for intermediates derived from 2-chloro-5-nitropyridine. The reaction of the open-chain intermediate with additional deuteroxide in various polar solvents to reclose the pyridine ring was found to be first order in both the intermediate and the deuteroxide ion. cdnsciencepub.com A mechanism for this ring closure has been proposed based on these kinetic studies. cdnsciencepub.com

The rate and activation parameters of ring-closure reactions are influenced by the nature of the substituents on the pyridine ring and the reaction conditions. For instance, in the study of photoproduced metal-carbonyl intermediates with pyridine-based ligands, the rate and activation energy parameters for the ring-closure chelation reaction were found to be dependent on the nature of the ligand, suggesting varying degrees of associative character in the transition state. rsc.org

The rates of nucleophilic substitution reactions on chloronitropyridines, including those that may proceed via ring-opening and closure, are significantly influenced by the solvent and the presence of salts.

The kinetics of the reaction of 2-chloro-5-nitropyridine with substituted anilines have been studied in dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) (DMF). researchgate.net The reaction rates were found to be dependent on the solvent, with different isokinetic temperatures observed in each solvent. researchgate.net The correlation of rate constants with solvent parameters like Reichardt's ET(30) has been shown to be satisfactory in some cases, indicating the importance of solvent-solute interactions. researchgate.net

For the ring-closure reaction of the intermediate derived from 2-chloro-5-nitropyridine and deuteroxide, the reaction rate was studied in a mixture of DMSO-d6 and D2O. cdnsciencepub.com The presence of different polar solvents can affect the solvation of the reacting species and the transition state, thereby influencing the reaction rate. Salt effects have also been noted to impact the rate of closure, likely due to changes in the ionic strength of the medium and specific ion-pairing effects. cdnsciencepub.com

Comparative Reactivity Studies with Related Nitropyridine Isomers

Comparative studies of the reactivity of this compound and its isomers provide valuable insights into the influence of substituent positions on the chemical behavior of the pyridine ring.

In nucleophilic aromatic substitution reactions with arenethiolates, 2-chloro-5-nitropyridine (a para-like isomer) was found to react faster than 2-chloro-3-nitropyridine (an ortho-like isomer). rsc.org This difference in reactivity is attributed to the electronic effects of the nitro group, which is more effective at stabilizing the Meisenheimer-like intermediate when it is in the para position relative to the leaving group. The reactions were found to follow second-order kinetics, consistent with an addition-elimination mechanism. rsc.org

Similarly, in reactions with piperidine (B6355638) and morpholine, the reactivity of 2-chloro-5-nitropyridine was compared with that of 2-chloro-3-nitropyridine in different solvents. scirp.org The reaction mechanisms were found to vary depending on the nucleophile and the solvent.

The nitration of 2-aminopyridine yields both 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the isomer ratio being highly dependent on the reaction conditions. sapub.org The formation of an intramolecular hydrogen bond in 2-amino-3-nitropyridine makes it more volatile than the 5-nitro isomer, allowing for their separation by steam distillation. sapub.org The irradiation of 2-nitraminopyridine, the kinetic product of nitration, also produces both isomers but with a reversed ratio compared to the acid-catalyzed rearrangement. sapub.org

The differing behavior of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine in ring-opening reactions with hydroxide also highlights the critical role of isomerism. researchgate.netacs.org While the intermediate from the 5-nitro isomer can reclose to form the corresponding 2-hydroxypyridine, the intermediate from the 3-nitro isomer isomerizes to a stable form that resists ring closure. cdnsciencepub.comresearchgate.netacs.org

Computational Chemistry and Spectroscopic Characterization of 2 Amino 3 Chloro 5 Nitropyridine

Quantum Chemical Calculations and Molecular Optimization

No published studies were found that performed quantum chemical calculations or molecular optimization specifically for 2-Amino-3-Chloro-5-Nitropyridine.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

There is no available research detailing the use of Density Functional Theory (DFT) to analyze the molecular structure and electronic characteristics of this compound. While DFT studies have been conducted on numerous other pyridine (B92270) derivatives, including its isomers like 2-amino-5-chloro-3-nitropyridine, the data is specific to each compound's unique atomic arrangement and cannot be extrapolated. nih.govsemanticscholar.org

HOMO-LUMO Energy Gaps and Chemical Activity

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for this compound is absent from the scientific literature. This data is crucial for understanding a molecule's chemical reactivity and kinetic stability, but it has not been computationally determined for this compound.

Electronegativity, Chemical Potential, Hardness, and Softness

The conceptual DFT descriptors such as electronegativity, chemical potential, global hardness, and softness for this compound have not been calculated or reported.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

A Natural Bond Orbital (NBO) analysis, which provides insight into molecular stability and charge delocalization, has not been published for this compound.

Hyperconjugative Interactions and Intramolecular Charge Transfer

Without NBO analysis, there is no data on the specific hyperconjugative interactions or intramolecular charge transfer phenomena that contribute to the stability and electronic properties of this compound.

Thermodynamic Parameters and Temperature Dependence

There are no available studies that report the calculated thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) or their dependence on temperature for this compound.

Spectroscopic Analysis and Vibrational Assignments

Spectroscopic methods, in conjunction with quantum chemical calculations, are powerful tools for elucidating the structural features and vibrational modes of molecules.

FT-IR and FT-Raman Spectroscopy: Experimental vs. Theoretical Vibrational Frequencies

The experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra of related compounds have been recorded and compared with theoretical data calculated using methods like Density Functional Theory (DFT). For instance, in a study of 2-amino-5-chloropyridine (B124133), the FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum was recorded in the 4000–100 cm⁻¹ range. core.ac.uk The theoretical vibrational frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations. researchgate.net The agreement between the scaled theoretical wavenumbers and the experimental data is generally good, allowing for reliable vibrational assignments. researchgate.netresearchgate.net

For example, in similar pyridine derivatives, the N-H stretching vibrations are typically observed in the 3500–3000 cm⁻¹ region. core.ac.uk The C-N stretching vibration in 3,5-dibromopyridine (B18299) was assigned to bands at 1410 cm⁻¹ (FT-IR) and 1412 cm⁻¹ (FT-Raman). core.ac.uk The –NH₂ scissoring vibration is expected around 1600 cm⁻¹. core.ac.uk

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Compound (2-amino-5-chloropyridine)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| N-H Asymmetric Stretch | 3550 | 3551 | - |

| N-H Symmetric Stretch | 3452 | 3455 | - |

| –NH₂ Scissoring | 1626 | 1620 | 1623 |

| C-N Stretch | 1370 | 1368 | - |

Data for a related compound, 2-amino-5-chloropyridine, is presented for illustrative purposes. core.ac.uk

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a crucial tool for making detailed assignments of vibrational modes. researchgate.net It quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a more precise understanding of the nature of the vibrations observed in the FT-IR and FT-Raman spectra. For instance, PED analysis can definitively assign a particular frequency to a specific stretching or bending motion within the molecule. researchgate.net

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO properties of organic molecules like this compound are related to their molecular structure and electronic characteristics.

The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net Calculations of β, along with the dipole moment (μ) and the anisotropy of polarizability (Δα), can be performed using computational methods like the finite-field approach. researchgate.net Pyridine-based organic crystals are known to exhibit strong NLO properties due to their delocalized π-electron systems. researchgate.net

Molecular Electrostatic Potential (MEP) and Chemical Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its chemically reactive sites. researchgate.net The MEP displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For 2-chloro-5-nitropyridine (B43025), the MEP map shows negative potential around the oxygen atoms of the nitro group and positive potential around the hydrogen atoms. researchgate.netsemanticscholar.org This information is crucial for predicting how the molecule will interact with other reagents. researchgate.net

UV-Visible Spectroscopy and Electronic Absorption Properties (Time-Dependent DFT)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Time-dependent density functional theory (TD-DFT) is a computational method used to predict and interpret the electronic absorption spectra of molecules. growingscience.commdpi.com

By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the electronic transitions can be characterized. semanticscholar.org The TD-DFT method can be used to simulate the UV-Vis spectrum, providing information on the absorption wavelengths (λmax) and oscillator strengths (f) of the electronic transitions. growingscience.com For example, studies on related pyridine derivatives have utilized TD-DFT to analyze their UV-Visible spectra, which typically show band systems corresponding to π → π* transitions. asianpubs.org

Derivatives and Functionalization of 2 Amino 3 Chloro 5 Nitropyridine in Advanced Synthesis

Synthesis of Novel Heterocyclic Systems from 2-Amino-3-Chloro-5-Nitropyridine

The reactive nature of this compound facilitates its use as a precursor for the synthesis of various fused heterocyclic systems. The amino group, after reduction of the nitro group to a second amino functionality, allows for the formation of five- or six-membered rings fused to the pyridine (B92270) core.

Imidazo[4,5-b]pyridines

The synthesis of the imidazo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry, can be efficiently achieved from precursors related to this compound. A common strategy involves the initial reaction of 2-chloro-3-nitropyridine (B167233) with a primary amine. The resulting N-substituted-3-nitropyridin-2-amine is then subjected to a reduction of the nitro group to afford a pyridine-2,3-diamine intermediate. Subsequent cyclization of this diamine with an aldehyde furnishes the desired disubstituted imidazo[4,5-b]pyridine. nih.govacs.org

A notable tandem, one-pot synthesis has been developed starting from 2-chloro-3-nitropyridine. This method proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, followed by an in-situ reduction of the nitro group, and subsequent heteroannulation with an aldehyde to yield the functionalized imidazo[4,5-b]pyridine. nih.govacs.org This approach highlights the utility of the 2-chloro-3-nitropyridine framework in rapidly constructing the imidazo[4,5-b]pyridine core. The reduction of the nitro group is a key step, forming the necessary 2,3-diaminopyridine (B105623) intermediate for the final cyclization. nih.gov

The amino group of 2-amino-5-chloropyridine (B124133) can be acylated, followed by nitration to yield a 5-chloro-3-nitro-2-acylamidopyridine. Subsequent reduction can lead to the formation of 6-chloro-1-hydroxy-2-alkyl-1-H-imidazo-[4,5-b]-pyridine compounds. google.com

The alkylation of the resulting imidazo[4,5-b]pyridine derivatives has also been explored. For instance, reaction with agents like 4-chlorobenzyl bromide or butyl bromide under basic conditions can lead to N-alkylation, predominantly at specific nitrogen atoms within the fused ring system, yielding regioisomers whose structures can be confirmed by advanced NMR techniques. nih.gov

Table 1: Synthesis of Imidazo[4,5-b]pyridines from 2-Chloro-3-nitropyridine

| Starting Material | Reagents | Product | Citation |

| 2-Chloro-3-nitropyridine | 1. Primary Amine, H₂O-IPA 2. Zn, HCl 3. Aldehyde | 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | nih.govacs.org |

| 2-Amino-5-chloropyridine | 1. Acylation 2. Nitration 3. Reduction | 6-Chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-[4,5-b]-pyridine | google.com |

Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines are another important class of nitrogen-containing heterocyclic compounds with a range of biological activities. nih.govnih.govcolab.ws The synthesis of these molecules typically involves the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound. mdpi.com For instance, novel pyrido[2,3-b]pyrazine (B189457) derivatives can be synthesized through a multicomponent reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine. nih.gov While the pyrido[2,3-b]pyrazine core is of significant interest, the direct synthesis of its derivatives starting from this compound is not extensively documented in the reviewed literature.

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a core component of many biologically active molecules and its synthesis is a subject of considerable interest in medicinal chemistry. nih.govnih.gov These compounds are often synthesized from substituted pyridines. One common approach involves the use of 2-amino-3-cyanopyridine (B104079) derivatives, which can be cyclized with reagents like formamide (B127407), urea (B33335), or thiourea. nih.gov Another strategy starts from 2-aminonicotinic acid, which is reacted with urea and then further functionalized. nih.gov

The synthesis of pyrido[2,3-d]pyrimidines can also be achieved starting from pyrimidine (B1678525) precursors. For example, 6-aminouracil (B15529) can react with various reagents to build the fused pyridine ring. mdpi.com While numerous synthetic routes to pyrido[2,3-d]pyrimidines exist, the direct utilization of this compound as a starting material for this specific heterocyclic system is not prominently featured in the surveyed scientific literature.

Naphthyridines, which are diazanaphthalenes, represent a class of heterocyclic compounds with various applications. nih.gov The synthesis of naphthyridine derivatives often involves classical methods such as the Skraup or Friedländer reactions, which typically utilize aminopyridines as starting materials. However, based on the reviewed literature, the synthesis of naphthyridine derivatives directly from this compound has not been a commonly reported pathway.

Introduction of Diverse Substituents and Functional Groups

The functional groups of this compound provide handles for a variety of chemical transformations, allowing for the introduction of new substituents and the generation of a library of derivatives.

The amino group of this compound and its derivatives is a key site for functionalization. Acylation reactions, for instance, are a common method to introduce new functional groups. A patent describes the acylation of the constitutional isomer, 4-chloro-2-amino-3-nitropyridine, with cyclopropane (B1198618) carbonyl chloride in the presence of a base like triethylamine (B128534) to yield N-(4-chloro-3-nitropyridin-2-yl)cyclopropanecarboxamide. google.com This suggests that the amino group of this compound would similarly be amenable to acylation with various acylating agents. Another synthetic route involves the acylation of 2-amino-5-chloropyridine, followed by nitration of the pyridine ring. google.com

While direct alkylation of this compound is not extensively detailed, the alkylation of the product heterocyclic systems, such as imidazo[4,5-b]pyridines, is a known transformation. nih.gov

The presence of a chlorine atom on the pyridine ring of this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. wikipedia.orglibretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds, typically coupling an organohalide with an organoboron compound. wikipedia.orglibretexts.orgharvard.edu

The Suzuki coupling of chloropyridines with arylboronic acids has been shown to be an effective method for the synthesis of aryl-substituted pyridines. nih.govresearchgate.net For example, 2,3,5-trichloropyridine (B95902) has been successfully coupled with various arylboronic acids in a ligand-free, palladium-acetate-catalyzed reaction in an aqueous medium. nih.govresearchgate.net This demonstrates the feasibility of using chloropyridines as substrates in Suzuki reactions. While specific examples detailing the Suzuki coupling of this compound are not abundant in the reviewed literature, the reactivity of the chloro-substituent suggests its potential as a handle for introducing aryl or other organic fragments at the 3-position of the pyridine ring.

Design and Synthesis of Advanced Pharmaceutical Intermediates

This compound is a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). pipzine-chem.comguidechem.com Its structure serves as a scaffold that can be methodically elaborated to produce compounds with specific biological activities. The presence of multiple reaction sites—the amino group, the chloro atom, and the reducible nitro group—allows chemists to introduce diverse functionalities, paving the way for the creation of novel drug candidates. innospk.com

The nitropyridine framework is a recognized structural motif in the design of potent enzyme inhibitors. Derivatives of this compound are instrumental in the synthesis of targeted therapies, including inhibitors of Janus kinase 2 (JAK2) and Glycogen Synthase Kinase 3 (GSK3).

Janus Kinase 2 (JAK2) Inhibitors: A number of potent Janus kinase 2 (JAK2) inhibitors have been synthesized using nitropyridine precursors. nih.gov For instance, a synthetic route to JAK2 inhibitors starts from 2-chloro-5-methyl-3-nitropyridine, a related nitropyridine derivative. nih.gov The process involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with various secondary amines. The resulting carboxylic acids are then coupled with aromatic amines to yield the final target compounds. nih.gov The core structure provided by the nitropyridine is essential for the inhibitory activity of these molecules.

Glycogen Synthase Kinase 3 (GSK3) Inhibitors: GSK3 is a serine/threonine kinase implicated in various diseases, including type 2 diabetes and neurodegenerative disorders like Alzheimer's disease. google.comnih.gov As such, inhibitors of GSK3 are of significant therapeutic interest. google.comnih.gov Synthetic pathways to GSK3 inhibitors have utilized nitropyridine intermediates. For example, 2-amino-6-chloro-3-nitropyridine (B151482) has been used as a starting material in the preparation of GSK3 inhibitors. google.com The synthesis involves reacting the precursor with ethylene (B1197577) diamine, followed by further chemical transformations to build the final inhibitor structure. google.com The unique electronic properties and substitution pattern of the nitropyridine starting material are crucial for achieving high potency and selectivity in the resulting inhibitors. nih.govnih.gov

Table 1: Examples of Kinase Inhibitors Derived from Nitropyridine Precursors

| Target Kinase | Precursor Example | Therapeutic Area | Citation |

|---|---|---|---|

| Janus Kinase 2 (JAK2) | 2-Chloro-5-methyl-3-nitropyridine | Anti-inflammatory, Oncology | nih.gov |

| Glycogen Synthase Kinase 3 (GSK3) | 2-Amino-6-chloro-3-nitropyridine | Diabetes, Neurodegenerative Diseases | google.com |

Arylidenethiazolidin-4-ones are a class of heterocyclic compounds known for their diverse biological activities, including potential as anticancer agents. The synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones has been successfully achieved using nitropyridine precursors. nih.govresearchgate.net

A reported synthetic route starts with 2-amino-5-nitropyridine (B18323), a compound structurally similar to this compound. nih.govresearchgate.net The synthesis proceeds through the following key steps:

Acylation: 2-amino-5-nitropyridine is reacted with chloroacetyl chloride to form an N-chloroacetylated intermediate.

Cyclization with Thiocyanate: The intermediate is then treated with ammonium (B1175870) thiocyanate, leading to the formation of 5-nitropyridyliminothiazolidin-4-one.

Knoevenagel Condensation: Finally, the thiazolidin-4-one derivative undergoes a condensation reaction with various aromatic aldehydes to yield the target 4-arylidenethiazolidin-4-ones in good yields (75–83%). nih.gov

The presence of a chloro group at the 3-position in this compound offers an additional handle for chemical modification, potentially allowing for the synthesis of even more complex and functionally diverse thiazolidinone derivatives.

Table 2: Synthesis of Nitropyridine-Linked Arylidenethiazolidin-4-ones

| Step | Reagents | Intermediate/Product | Citation |

|---|---|---|---|

| 1 | Chloroacetyl chloride | N-(5-nitropyridin-2-yl)-2-chloroacetamide | nih.govresearchgate.net |

| 2 | Ammonium thiocyanate | 2-((5-Nitropyridin-2-yl)imino)thiazolidin-4-one | nih.govresearchgate.net |

| 3 | Aromatic aldehyde | 5-Aryliden-2-((5-nitropyridin-2-yl)imino)thiazolidin-4-one | nih.govresearchgate.net |

Creation of Materials Science Precursors (e.g., Dyes, Polymers)

Beyond its pharmaceutical applications, this compound is an emerging precursor in materials science. pipzine-chem.com The compound's unique chemical structure, featuring a combination of amino, chloro, and nitro functional groups, imparts distinct electronic and optical properties to the molecules derived from it. pipzine-chem.com These characteristics make it a valuable starting material for creating organic materials with special photoelectric capabilities. pipzine-chem.com

Applications have been identified in frontier fields such as organic light-emitting diodes (OLEDs) and solar cells, where derivatives of this compound contribute to performance optimization and innovative material development. pipzine-chem.com The nitro group on the pyridine ring, in particular, exhibits properties that make it useful as a dye assistant in various industrial applications. guidechem.com While specific polymer synthesis pathways starting directly from this compound are not extensively detailed, its polyfunctional nature makes it a prime candidate for incorporation into polymer backbones or as a functional monomer to create advanced polymers with tailored electronic or optical properties.

Mechanistic Insights into Biological Activity and Pharmacological Pathways

Molecular Target Interactions and Binding Affinities

The specific interactions of 2-amino-3-chloro-5-nitropyridine with biological macromolecules are crucial for its activity. These interactions are primarily non-covalent and are dictated by the arrangement of its functional groups.

The amino and nitro groups of this compound are key players in forming hydrogen bonds. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These interactions are fundamental to the binding of the molecule to the active sites of enzymes or receptors. For instance, in the context of its derivatives, the formation of intramolecular hydrogen bonds between ortho-substituted amino and nitro groups has been observed, which can influence the molecule's conformation and its ability to interact with external targets. sapub.org Electrostatic interactions also play a significant role, with the electron-withdrawing nitro group creating a partial positive charge on the pyridine (B92270) ring, influencing how the molecule orients itself within a binding pocket.

The chlorine atom at the 3-position of the pyridine ring can participate in halogen bonding, an increasingly recognized non-covalent interaction where the halogen atom acts as an electrophilic species. This can lead to specific and directional interactions with electron-rich atoms like oxygen or nitrogen in a biological target. Furthermore, the amino group can engage in nucleophilic reactions. The electron-withdrawing nature of the pyridine ring and the nitro group makes the chlorine atom susceptible to nucleophilic substitution, a property that can be exploited in the synthesis of derivatives but may also contribute to its mechanism of action by forming covalent bonds with target molecules. pipzine-chem.com

In Vitro and In Silico Studies of Biological Activity

Both computational (in silico) and laboratory-based (in vitro) studies have been instrumental in elucidating the biological potential of this compound and its analogs.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies have been employed to understand their interaction with various protein targets. For example, in studies of related thieno[2,3-b]pyridine (B153569) derivatives, molecular docking suggested that the phenyl ring of a western fragment can sit in a lipophilic alcove of the PI-PLC active site, while other parts of the molecule form hydrogen bonds. mdpi.com Such simulations help in visualizing the binding mode and identifying key interacting residues, guiding the design of more potent and selective inhibitors.

The biological activity of compounds containing the nitropyridine scaffold has been demonstrated against various pathogens and cancer cells. For instance, derivatives of 2-amino-5-nitropyridine (B18323) have shown in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov In the realm of oncology, nitropyridine analogs have been identified as microtubule-targeting agents with the ability to induce cell cycle arrest. Furthermore, derivatives of the related 2-aminopyrimidine (B69317) have shown significant cytotoxic activity against human cancer cell lines such as colon cancer (HCT-116) and breast cancer (MCF-7). nih.govnih.gov For example, a series of pyrimidine-5-carbonitrile derivatives exhibited potent cytotoxic activity, with some compounds showing higher efficacy than the standard drug sorafenib. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected Pyrimidine (B1678525) Derivatives

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

| 9d | >10.33 | >10.33 |

| 11e | 1.14 | 1.54 |

| 12b | <10.33 | <10.33 |

| 12d | <10.33 | <10.33 |

| Sorafenib (Standard) | 8.96 | 11.83 |

Data sourced from a study on pyrimidine-5-carbonitrile derivatives. nih.gov

Analytical Methodologies for 2 Amino 3 Chloro 5 Nitropyridine Research

Spectroscopic Techniques for Characterization and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of 2-amino-3-chloro-5-nitropyridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its structure.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the amino group. The chemical shifts of the ring protons are influenced by the electronic effects of the amino, chloro, and nitro substituents. Two-dimensional techniques like ¹H-¹H correlated spectroscopy (COSY) can be used to establish the connectivity between adjacent protons. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the pyridine ring of this compound would give a distinct signal. The chemical shifts of these carbons are indicative of their local chemical environment, influenced by the attached substituents.

Detailed theoretical and experimental NMR data for similar compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have been reported, demonstrating the utility of NMR in structural confirmation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.5 - 8.7 | Doublet | H-6 |

| ¹H | 8.0 - 8.2 | Doublet | H-4 |

| ¹H | 5.5 - 6.0 | Singlet (broad) | -NH₂ |

| ¹³C | ~158 | Singlet | C-2 |

| ¹³C | ~115 | Singlet | C-3 |

| ¹³C | ~135 | Singlet | C-4 |

| ¹³C | ~140 | Singlet | C-5 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern. The empirical formula of the compound is C₅H₄ClN₃O₂, resulting in a molecular weight of approximately 173.56 g/mol . sigmaaldrich.comscbt.comsynquestlabs.com The mass spectrum would show a molecular ion peak corresponding to this mass. Analysis of the fragmentation pattern can provide further structural confirmation by identifying characteristic losses of functional groups. For instance, the NIST WebBook provides mass spectrometry data for related compounds like 2-amino-5-nitropyridine (B18323) and 2-chloro-3-nitropyridine (B167233). nist.govnist.govnist.gov

UV-Visible spectroscopy is utilized to investigate the electronic transitions within the this compound molecule and to determine its concentration in solution. The presence of the nitro group and the aromatic pyridine ring gives rise to characteristic absorption bands. The prominent absorbance is due to n–π* and π–π* transitions. For example, in a related compound, the n–π* transition corresponding to the azo group was observed at 386 nm. researchgate.net In-situ UV-Vis spectroelectrochemical studies on similar nitro-naphthoquinone derivatives have also been conducted to understand their redox mechanisms. researchgate.net

Table 2: Expected UV-Visible Absorption Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

|---|---|---|---|

| ~350 - 400 nm | To be determined | Ethanol (B145695) | n → π* |

Chromatographic Separation and Purification Strategies

Purification of the crude this compound product is crucial to obtain a sample of high purity for subsequent use. Common methods include recrystallization and acid-base extraction.

Recrystallization is a widely used technique for purifying solid organic compounds. For compounds like this compound, a suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Aqueous ethanol is a commonly employed solvent system for the recrystallization of related aminopyridine derivatives. orgsyn.org The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities behind in the mother liquor.

Acid-base extraction is an effective method for separating acidic, basic, and neutral compounds. Given the presence of a basic amino group, this compound can be selectively extracted. The crude product can be dissolved in an organic solvent and treated with an aqueous acid solution. The basic amino group will be protonated, forming a water-soluble salt that partitions into the aqueous layer. The aqueous layer can then be separated and neutralized with a base to precipitate the purified this compound, which can then be collected by filtration. This technique is mentioned in the preparation of 2,3-diaminopyridine (B105623) from related nitro-aminopyridines. orgsyn.org

Column Chromatography (e.g., Silica (B1680970) Gel)

Column chromatography is a fundamental purification technique used in the synthesis of this compound to isolate it from reaction byproducts and unreacted starting materials. google.com The principle of this method is the differential partitioning of components in a mixture between a stationary phase and a mobile phase.

Stationary Phase: For the purification of polar organic compounds like this compound, silica gel (SiO₂) is the most commonly used stationary phase. youtube.comresearchgate.net The silica gel is a porous, high-surface-area adsorbent. Its surface is covered with silanol (B1196071) (Si-OH) groups, which are polar and can form hydrogen bonds with polar molecules. youtube.com The silica gel is typically activated by heating to remove adsorbed water before use. youtube.com

Mobile Phase (Eluent): The choice of mobile phase is critical for achieving effective separation. youtube.com A solvent system is selected based on the polarity of the compounds to be separated, often guided by preliminary analysis using Thin Layer Chromatography (TLC). For nitropyridine derivatives, common mobile phases consist of a mixture of a less polar solvent and a more polar solvent. rsc.org Examples include mixtures of hexane (B92381) or petroleum ether with ethyl acetate (B1210297), or dichloromethane (B109758) with methanol. google.comrsc.org The ratio of these solvents is optimized to control the elution speed of the target compound down the column.

Process: